molecular formula C9H6F3N3O2 B13335768 3-Methyl-5-(trifluoromethyl)-3H-imidazo[4,5-B]pyridine-2-carboxylic acid

3-Methyl-5-(trifluoromethyl)-3H-imidazo[4,5-B]pyridine-2-carboxylic acid

Cat. No.: B13335768
M. Wt: 245.16 g/mol
InChI Key: HVICJXWIPFLHDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-5-(trifluoromethyl)-3H-imidazo[4,5-B]pyridine-2-carboxylic acid is a heterocyclic compound that features both imidazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(trifluoromethyl)-3H-imidazo[4,5-B]pyridine-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2-aminopyridine with trifluoroacetic anhydride can yield the desired imidazo[4,5-B]pyridine framework .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(trifluoromethyl)-3H-imidazo[4,5-B]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, primary amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

3-Methyl-5-(trifluoromethyl)-3H-imidazo[4,5-B]pyridine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-5-(trifluoromethyl)-3H-imidazo[4,5-B]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets within proteins, increasing its potency .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid
  • 4-(Trifluoromethyl)pyridine-3-carboxylic acid
  • Picolinic acid (2-pyridinecarboxylic acid)
  • Nicotinic acid (3-pyridinecarboxylic acid)
  • Isonicotinic acid (4-pyridinecarboxylic acid)

Uniqueness

What sets 3-Methyl-5-(trifluoromethyl)-3H-imidazo[4,5-B]pyridine-2-carboxylic acid apart from these similar compounds is its unique combination of the imidazole and pyridine rings, along with the trifluoromethyl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H6F3N3O2

Molecular Weight

245.16 g/mol

IUPAC Name

3-methyl-5-(trifluoromethyl)imidazo[4,5-b]pyridine-2-carboxylic acid

InChI

InChI=1S/C9H6F3N3O2/c1-15-6-4(13-7(15)8(16)17)2-3-5(14-6)9(10,11)12/h2-3H,1H3,(H,16,17)

InChI Key

HVICJXWIPFLHDR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=N2)C(F)(F)F)N=C1C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.